molecular formula C12H13NO B8569313 1-Amino-2-methyl-4-methoxy-naphthalene

1-Amino-2-methyl-4-methoxy-naphthalene

Cat. No.: B8569313
M. Wt: 187.24 g/mol
InChI Key: MZOMTDKDXRKTBB-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-4-methoxy-naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an amino (-NH₂) group at the 1-position, a methyl (-CH₃) group at the 2-position, and a methoxy (-OCH₃) group at the 4-position of the naphthalene ring. This compound belongs to a class of substituted naphthalenes known for diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in structurally related molecules .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-methoxy-2-methylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO/c1-8-7-11(14-2)9-5-3-4-6-10(9)12(8)13/h3-7H,13H2,1-2H3

InChI Key

MZOMTDKDXRKTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities
1-Amino-2-methyl-4-methoxy-naphthalene C₁₂H₁₃NO 201.24 -NH₂ (1), -CH₃ (2), -OCH₃ (4) Expected enhanced solubility due to polar -NH₂ and -OCH₃ groups; potential bioactivity
1-Methoxy-4-(methoxymethyl)-naphthalene C₁₃H₁₄O₂ 202.25 -OCH₃ (1), -CH₂OCH₃ (4) Higher lipophilicity due to methoxymethyl group; limited biological data
1-Methoxy-4-nitronaphthalene C₁₁H₉NO₃ 203.19 -OCH₃ (1), -NO₂ (4) Electron-withdrawing -NO₂ reduces reactivity; potential carcinogenicity
1-Amino-4-chloronaphthalene C₁₀H₈ClN 189.63 -NH₂ (1), -Cl (4) Chlorine increases electronegativity; possible hepatotoxicity
1-Methoxynaphthalene C₁₁H₁₀O 158.20 -OCH₃ (1) Lower polarity; used as a precursor in synthesis

Key Observations :

  • Solubility: The amino and methoxy groups in the target compound likely improve water solubility compared to nonpolar analogs like 1-methoxynaphthalene .
  • Reactivity: The electron-donating -NH₂ and -OCH₃ groups may increase susceptibility to electrophilic substitution at the 5- and 8-positions of the naphthalene ring, similar to other amino-oxygenated derivatives .

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